
(4aS,8aS)-4a-Methyldecahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aS,8aS)-4a-Methyldecahydroquinoline is a stereochemically defined organic compound belonging to the class of decahydroquinolines This compound is characterized by its unique three-dimensional structure, which includes two chiral centers at positions 4a and 8a, both in the S-configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-4a-Methyldecahydroquinoline typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4a-methylquinoline using a palladium or platinum catalyst under high pressure and temperature. The reaction is carried out in the presence of hydrogen gas, and the stereochemistry is controlled by the choice of catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow hydrogenation processes, which allow for better control over reaction parameters and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the desired stereoisomer.
化学反应分析
Types of Reactions
(4aS,8aS)-4a-Methyldecahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: N-substituted decahydroquinoline derivatives.
科学研究应用
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex organic molecules.
作用机制
The mechanism of action of (4aS,8aS)-4a-Methyldecahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (4aS,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene
- (2R,4aS,8aS)-2-Methyldecahydronaphthalene
- (4R,4aS,8aS)-1-Hydroxy-2-(hydroxymethyl)-5,5,8a-trimethyl-4-[(2E,4E,6E)-2,4,6-octatrienoyloxy]-1
Uniqueness
(4aS,8aS)-4a-Methyldecahydroquinoline is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
属性
CAS 编号 |
45846-78-4 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC 名称 |
(4aS,8aS)-4a-methyl-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline |
InChI |
InChI=1S/C10H19N/c1-10-6-3-2-5-9(10)11-8-4-7-10/h9,11H,2-8H2,1H3/t9-,10-/m0/s1 |
InChI 键 |
MBQXXEKLNYIWMP-UWVGGRQHSA-N |
手性 SMILES |
C[C@@]12CCCC[C@@H]1NCCC2 |
规范 SMILES |
CC12CCCCC1NCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)


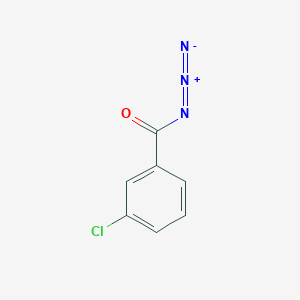
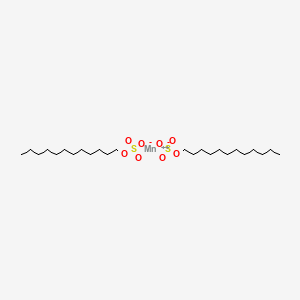
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
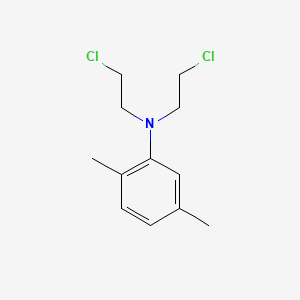
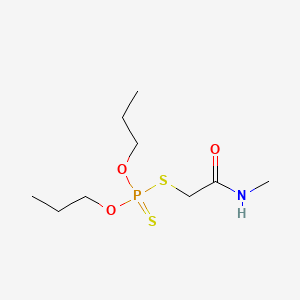
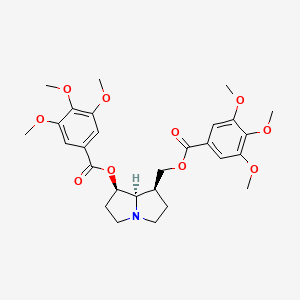

![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
